Product packaging for Bis(2,4,5-trichlorophenyl) Oxalate(Cat. No.:CAS No. 1166-36-5)

Bis(2,4,5-trichlorophenyl) Oxalate

Cat. No.: B11948654
CAS No.: 1166-36-5
M. Wt: 448.9 g/mol
InChI Key: PWZYGWAQEWLCJF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Aryl Oxalate (B1200264) Esters in Chemiluminescence Research

The journey of peroxyoxalate chemiluminescence began in the early 1960s when E. A. Chandross first observed light emission from a reaction involving an oxalate ester. arkat-usa.orgtaylorfrancis.com This discovery paved the way for extensive research into aryl oxalate esters and their role in light-producing chemical reactions. In 1967, M.M. Rauhut and his colleagues reported on the chemiluminescence resulting from the reaction of diphenyl oxalate with hydrogen peroxide in the presence of a fluorescent compound. wikipedia.org This work laid the foundation for the development of some of the most efficient non-biological light-producing chemical reactions known. nih.gov

Aryl oxalate esters are crucial because they react with an oxidizing agent, typically hydrogen peroxide, to form a high-energy intermediate. This intermediate then transfers its energy to a fluorescent dye, causing the dye to emit light. The intensity and color of the light can be tuned by changing the structure of the aryl oxalate ester and the type of fluorescent dye used. wikipedia.org This tunability has made peroxyoxalate systems valuable for a wide range of applications.

Over the years, numerous aryl oxalate esters have been synthesized and studied to optimize the chemiluminescence process. rsc.orgrsc.org Researchers have focused on creating esters that are more soluble, stable, and produce brighter, longer-lasting light. rsc.orgrsc.orgresearchgate.net This has led to the development of "greener" oxalates that are less toxic and more environmentally friendly. wikipedia.orgacs.org

Overview of Bis(2,4,5-trichlorophenyl) Oxalate within the Family of Activated Oxalates

This compound, often abbreviated as TCPO, is a prominent member of the family of activated aryl oxalate esters. wikipedia.orgnih.gov It is a solid, organic compound classified as a diester of oxalic acid. nih.govwikipedia.org The "activated" nature of TCPO stems from the presence of the electron-withdrawing trichlorophenyl groups, which make the oxalate ester more reactive towards hydrogen peroxide. acs.orgepa.gov

Along with other halogenated and nitrated phenyl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO), this compound is one of the most frequently used oxalate esters in chemiluminescent systems. chemedx.orgresearchgate.net Its high reactivity and efficiency in producing light have made it a key ingredient in applications such as commercial glow sticks. wikipedia.orgwikipedia.org

The synthesis of these activated oxalates typically involves the reaction of the corresponding substituted phenol (B47542) with oxalyl chloride. wikipedia.orgyoutube.com The properties of the resulting oxalate ester, including its reactivity and solubility, are highly dependent on the nature and position of the substituents on the phenyl rings. rsc.orgrsc.org

Interactive Data Table: Comparison of Common Aryl Oxalate Esters

Compound NameAbbreviationKey Features
This compoundTCPOHigh reactivity, commonly used in glow sticks.
Bis(2,4,6-trichlorophenyl) OxalateTCPOAnother highly reactive and widely used oxalate ester. researchgate.nettcichemicals.com
Bis(2,4-dinitrophenyl) OxalateDNPOKnown for its high chemiluminescence intensity. rsc.org
Bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] OxalateCPPOAn active ingredient in Cyalume® glow sticks. wikipedia.org
Divanillyl OxalateDVOA more environmentally friendly "green" oxalate. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H4Cl6O4 B11948654 Bis(2,4,5-trichlorophenyl) Oxalate CAS No. 1166-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1166-36-5

Molecular Formula

C14H4Cl6O4

Molecular Weight

448.9 g/mol

IUPAC Name

bis(2,4,5-trichlorophenyl) oxalate

InChI

InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H

InChI Key

PWZYGWAQEWLCJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Mechanistic Investigations of Peroxyoxalate Chemiluminescence in Bis 2,4,5 Trichlorophenyl Oxalate Systems

The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The light-producing pathway in peroxyoxalate systems is predominantly explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govrsc.org This model posits that the chemical reaction generates a high-energy intermediate which, instead of directly emitting light, transfers its energy to a suitable fluorescent molecule (fluorophore or activator) via an electron exchange process. wikipedia.orgresearchgate.netarkat-usa.org This indirect pathway is a key reason for the high quantum yields observed in these reactions. nih.gov

Formation and Role of Dioxetanedione Intermediates

The pivotal high-energy intermediate in the peroxyoxalate reaction is widely accepted to be 1,2-dioxetanedione. wikipedia.orgacs.orgresearchgate.net This highly unstable, four-membered ring peroxide is formed from the reaction of bis(2,4,5-trichlorophenyl) oxalate (B1200264) with hydrogen peroxide, a reaction often facilitated by a base catalyst. wikipedia.org The initial step involves the formation of a peroxyoxalate ester, which then undergoes an intramolecular cyclization to yield 1,2-dioxetanedione and release the phenolate (B1203915) leaving groups. acs.org

Electron Transfer Pathways to Fluorophores

Once the 1,2-dioxetanedione intermediate is formed, it interacts with a fluorophore. According to the CIEEL mechanism, an electron is transferred from the fluorophore, which typically has a low oxidation potential, to the 1,2-dioxetanedione. researchgate.netresearchgate.net This electron transfer initiates the decomposition of the peroxide, leading to the formation of a radical ion pair, consisting of the fluorophore radical cation and a carbon dioxide radical anion. wikipedia.org

A subsequent back-electron transfer from the carbon dioxide radical anion to the fluorophore radical cation generates the fluorophore in an electronically excited singlet state. researchgate.net It is the relaxation of this excited fluorophore back to its ground state that results in the emission of a photon, producing the visible light characteristic of the peroxyoxalate reaction. wikipedia.org The efficiency of this process is influenced by the oxidation potential of the fluorophore and its fluorescence quantum yield. arkat-usa.org

Role of Catalysts in Chemiluminescence Mechanism

Imidazole-Catalyzed Reaction Pathways

Imidazole (B134444) is a commonly used and extensively studied catalyst in peroxyoxalate systems. nih.gov It functions primarily as a nucleophilic catalyst. rsc.orgacs.org The proposed mechanism involves the initial nucleophilic attack of imidazole on the bis(2,4,5-trichlorophenyl) oxalate to form a more reactive intermediate, 1-aroxalylimidazole, and subsequently 1,1'-oxalyldiimidazole. nih.gov These intermediates then react with hydrogen peroxide to form a peracid derivative, which cyclizes to produce the key 1,2-dioxetanedione intermediate. rsc.org

However, the role of imidazole is complex. While it catalyzes the formation of the necessary intermediates, at high concentrations, it can also lead to a significant reduction in the chemiluminescence quantum yield. nih.govresearchgate.net This is believed to be due to imidazole-catalyzed decomposition of the high-energy intermediate, a competing pathway that does not lead to light emission. nih.govacs.org

CatalystProposed RoleEffect on Quantum Yield
ImidazoleNucleophilic catalyst, forms reactive intermediates. rsc.orgacs.orgnih.govCan decrease at high concentrations. nih.govresearchgate.net
Sodium Salicylate (B1505791)General or specific base catalyst. nih.govresearchgate.netGenerally provides good quantum yields. nih.govnih.gov
Triethylamine (B128534)Base catalyst.Can compete with fluorophore for intermediates. rsc.org

Influence of Other Nucleophilic Bases (e.g., Sodium Salicylate, Triethylamine)

Besides imidazole, other nucleophilic bases are also employed as catalysts. Sodium salicylate is a notable example, often used as a general or specific base catalyst rather than a nucleophilic one. nih.govresearchgate.net Mechanistic studies with sodium salicylate indicate that it facilitates the reaction between the oxalate ester and hydrogen peroxide, leading to the formation of the high-energy intermediate. nih.govnih.gov Unlike imidazole, it may not form a covalent intermediate with the oxalate, and its catalytic effect is crucial for applications in aqueous or partially aqueous media. nih.gov

Catalytic Effects of Nanoparticles and Polymer Additives

Recent research has explored the use of nanoparticles and polymer additives to modulate and enhance peroxyoxalate chemiluminescence. These materials can serve as scaffolds or micro-reactors, concentrating the reactants and influencing the reaction environment. For instance, incorporating the chemiluminescent system into a metal-organic framework (MOF) has been shown to produce strong and long-lasting light emission. researchgate.net Similarly, polymer additives can affect the viscosity and polarity of the medium, which in turn can influence the reaction kinetics and the efficiency of the CIEEL process. The specific interactions between the nanoparticles or polymers and the reaction components are an active area of investigation, promising new ways to control and improve peroxyoxalate chemiluminescence.

Chemiluminescent Background Emission Mechanisms

The prevailing hypothesis attributes this background emission to the formation and subsequent decomposition of a highly unstable, high-energy intermediate, which is widely postulated to be 1,2-dioxetanedione. researchgate.netwikipedia.org This intermediate is formed from the reaction of this compound with hydrogen peroxide. In the absence of a suitable energy acceptor (a fluorophore), the decomposition of 1,2-dioxetanedione is thought to proceed through a pathway that generates electronically excited species, which then decay radiatively to produce the observed faint light.

A key piece of evidence supporting this hypothesis is the nature of the background emission spectrum. Experimental observations have revealed a broad and unstructured emission band with a maximum intensity centered at approximately 450 nm. wikipedia.org This lack of a well-defined structure is indicative of an emitter that does not possess a complex, rigid aromatic structure. This observation has led researchers to propose that the emitting species is an excited state of carbon dioxide (CO₂). wikipedia.org The decomposition of one molecule of 1,2-dioxetanedione would yield two molecules of carbon dioxide, and the significant exothermicity of this reaction is sufficient to populate an excited electronic state of one of the CO₂ molecules. The subsequent relaxation of this excited CO₂ to its ground state would then be responsible for the observed chemiluminescence.

It has also been noted that the intensity of this background emission can be influenced by various factors, including the pH of the reaction medium and the presence of certain catalysts or even alkyl halides, which can enhance the emission. researchgate.net This suggests that the reaction pathways leading to the formation and decomposition of the high-energy intermediate are complex and can be modulated by the chemical environment.

Photophysical Characteristics and Excited State Dynamics in Peroxyoxalate Systems

The vibrant light emission characteristic of peroxyoxalate systems, such as those involving this compound (TCPO), is a result of a process known as sensitized chemiluminescence. In this process, the energy from the chemical reaction is not directly released as light but is instead transferred to a suitable fluorescent molecule, often referred to as an activator or fluorophore. researchgate.netwikipedia.org The photophysical properties of this activator and the dynamics of the excited states involved are critical determinants of the efficiency and color of the emitted light.

The currently accepted mechanism for this energy transfer and subsequent light emission is the Chemically Initiated Electron Exchange Luminescence (CIEEL) model. researchgate.netwikipedia.org This multi-step process can be summarized as follows:

Formation of the High-Energy Intermediate: As in the case of background emission, the reaction of TCPO with hydrogen peroxide generates a high-energy intermediate, presumed to be 1,2-dioxetanedione.

Electron Transfer: The activator, which is typically an aromatic hydrocarbon with a low oxidation potential, donates an electron to the 1,2-dioxetanedione intermediate. This forms a radical ion pair, consisting of the activator radical cation and the 1,2-dioxetanedione radical anion.

Decomposition and Back Electron Transfer: The unstable 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide and a radical anion of carbon dioxide. Subsequently, a back electron transfer occurs from the CO₂ radical anion to the activator radical cation.

Excited State Formation and Light Emission: This back electron transfer process is highly exothermic and provides sufficient energy to promote the activator to an electronically excited singlet state (Activator*). This excited activator then relaxes to its ground state by emitting a photon of light, the color of which is characteristic of the activator's fluorescence spectrum.

The relationship between the activator's properties and the resulting chemiluminescence has been the subject of extensive research. Studies have shown a clear correlation between the chemiluminescence intensity and both the fluorescence quantum yield and the oxidation potential of the activator.

Table 1: Photophysical Properties of Selected Activators in Peroxyoxalate Chemiluminescence

ActivatorAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φfl)Oxidation Potential (Eox, V vs. SCE)
9,10-Diphenylanthracene (B110198)3924300.901.14
Perylene4344720.940.84
Rubrene5495650.990.96
9,10-Bis(phenylethynyl)anthracene4504990.951.13
Rhodamine B5545770.310.80

Kinetic and Thermodynamic Studies of Bis 2,4,5 Trichlorophenyl Oxalate Chemiluminescence

Reaction Kinetics and Rate Constant Determination

Pseudo-First-Order Kinetics in Batch and Flow Systems

The kinetics of the TCPO chemiluminescence reaction are typically investigated under pseudo-first-order conditions. This is achieved by using a large excess of hydrogen peroxide and the catalyst relative to the concentration of TCPO, making the oxalate (B1200264) ester the limiting reagent. researchgate.netresearchgate.net Under these conditions, the complex multi-reactant reaction can be simplified, and the rate of the reaction becomes dependent only on the concentration of TCPO.

The light emission profile—a rise to a maximum intensity followed by a decay—can be modeled using a consecutive reaction scheme (e.g., A → B → C), where A is the initial reactant mixture, B is the key intermediate, and C represents the final products. The rise and fall of the chemiluminescence burst are characterized by two pseudo-first-order rate constants:

kr : The rate constant for the rise of the chemiluminescent signal, associated with the formation of the key intermediate.

kf : The rate constant for the fall (or decay) of the signal, associated with the consumption of the intermediate and subsequent light emission. researchgate.netresearchgate.net

These rate constants are determined by fitting the experimental chemiluminescence intensity-versus-time data to a mathematical model. researchgate.netresearchgate.net Studies using both batch and stopped-flow systems have confirmed that the reaction follows pseudo-first-order kinetics with respect to the oxalate ester when other reactants are in excess. researchgate.net

Influence of Reactant Concentrations (Oxalate Ester, Hydrogen Peroxide, Fluorophore, Catalyst)

The concentrations of the reactants—oxalate ester (TCPO), hydrogen peroxide (H₂O₂), the fluorophore, and the catalyst (commonly a weak base like sodium salicylate (B1505791) or imidazole)—have distinct effects on the kinetic parameters of the chemiluminescence reaction. researchgate.netresearchgate.net

Oxalate Ester (TCPO): In studies where hydrogen peroxide is in large excess, the rate constants for both the rise (kr) and fall (kf) of the chemiluminescence signal are generally found to be independent of the initial TCPO concentration. This observation further validates the pseudo-first-order kinetics with respect to the oxalate ester. However, the maximum intensity of the light emission is directly proportional to the TCPO concentration.

Hydrogen Peroxide (H₂O₂): The concentration of hydrogen peroxide significantly influences the reaction kinetics. The rise rate constant (kr) often shows a linear dependence on the H₂O₂ concentration, indicating that the formation of the chemiluminescent intermediate is directly related to the availability of the oxidant. In some systems, the fall rate constant (kf) also increases with H₂O₂ concentration, though the relationship can be more complex.

Fluorophore: The fluorophore's role is to accept the energy from the high-energy intermediate and emit it as light. While the type of fluorophore determines the color (wavelength) of the emitted light, its concentration primarily affects the intensity of the chemiluminescence. Initially, increasing the fluorophore concentration leads to a significant increase in light intensity. However, at very high concentrations, a plateau is reached, and sometimes a decrease in intensity is observed due to self-quenching effects. The rate constants kr and kf are generally independent of the fluorophore concentration.

Temperature Dependence and Activation Parameters

The effect of temperature on the TCPO chemiluminescence reaction provides valuable insights into the energetics of the process. By studying the reaction at different temperatures, key activation parameters can be determined.

Determination of Activation Energy (Ea)

The activation energy (Ea) for the reaction is determined by measuring the fall rate constant (kf) at various temperatures while keeping the reactant concentrations constant. The relationship between the rate constant and temperature is described by the Arrhenius equation:

k = A e-Ea/RT

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. researchgate.netresearchgate.net

Calculation of Enthalpy (ΔH‡), Entropy (ΔS‡), and Gibbs Free Energy (ΔG‡) of Activation

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are calculated from the temperature dependence of the rate constants using the Eyring equation, which is derived from transition state theory. researchgate.netresearchgate.net

The Eyring equation is given by:

ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R

where kB is the Boltzmann constant and h is the Planck constant. A plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and an intercept from which ΔS‡ can be determined.

Once ΔH‡ and ΔS‡ are known, the Gibbs free energy of activation (ΔG‡) can be calculated using the fundamental thermodynamic relationship: researchgate.netresearchgate.net

ΔG‡ = ΔH‡ - TΔS‡

These parameters provide a deeper understanding of the transition state of the rate-limiting step of the reaction. For instance, a negative value for the entropy of activation (ΔS‡) often suggests a more ordered transition state compared to the reactants. researchgate.netresearchgate.net

Table 1: Activation Parameters for the TCPO Chemiluminescence Reaction

Parameter Value Unit
Activation Energy (Ea) 55.4 ± 1.1 kJ/mol
Enthalpy of Activation (ΔH‡) 52.9 ± 1.1 kJ/mol
Entropy of Activation (ΔS‡) -118.6 ± 3.7 J/mol·K
Gibbs Free Energy of Activation (ΔG‡) at 298 K 88.3 ± 2.2 kJ/mol

Note: These values are representative and were determined for the fall step (kf) of the reaction in a specific experimental system. Actual values may vary depending on the solvent, catalyst, and fluorophore used. researchgate.net

Kinetic Modeling and Simulation of Chemiluminescence Profiles

To accurately describe the observed chemiluminescence intensity over time, kinetic models are employed. A common and effective model treats the reaction as a sequence of first-order steps. researchgate.net The intensity of chemiluminescence (ICL) at any time t is proportional to the concentration of the excited-state fluorophore, which in turn depends on the concentration of the high-energy intermediate.

A simplified but widely used model for fitting the intensity-time profile is given by the equation:

I(t) = Imax * (e-kf(t-tmax) - e-kr(t-tmax))

More commonly, the chemiluminescence intensity (It) as a function of time is described by the equation for consecutive first-order reactions:

It = α [kr / (kr - kf)] [TCPO]₀ (e-kft - e-krt)

where α is a proportionality constant representing the chemiluminescence quantum yield, and [TCPO]₀ is the initial concentration of the oxalate ester.

Computer fitting programs, such as KINFIT, are used to adjust the parameters (e.g., kr, kf, and a scaling factor) in the model to achieve the best fit with the experimental data. researchgate.net These simulations allow for the robust determination of the kinetic rate constants from the entire chemiluminescence profile, rather than from just a portion of the decay curve. researchgate.net This modeling is essential for understanding the underlying mechanism and for the quantitative application of peroxyoxalate chemiluminescence in analytical chemistry. researchgate.net

Solvent Effects on Reaction Rate and Quantum Yield

Research into the solvent effects on bis(2,4,5-trichlorophenyl) oxalate has revealed that the quantum yield, a measure of the efficiency of light production, is highly dependent on the solvent system employed. In studies comparing different solvent compositions, it has been observed that a mixture of solvents can provide a more suitable environment for the reaction than a single solvent. This is often due to the need to balance the solubility of the various components, including the oxalate, the fluorescer, and the hydrogen peroxide, while also facilitating the chemical reactions that lead to light emission.

Detailed investigations have quantified the impact of different solvents and additives on the chemiluminescence of this compound. The following table summarizes key findings from these studies, illustrating the variations in quantum yield and emission characteristics in different solvent systems.

Table 1: Quantitative Chemiluminescence Data for this compound in Various Solvent Systems

Solvent SystemAdditiveFluorescerMaximum Brightness (foot-lamberts)t 1/4 max (min)t 3/4 total (min)Quantum Yield (%)
DMPNoneDPA<0.001--<0.001
DMPEt3N (0.001 M)DPA0.0031.34.00.01
DMPBu4NCl (0.001 M)DPA0.0041.03.00.01
DMP/25% ANoneDPA<0.001--<0.001
DMP/25% AEt3N (0.001 M)DPA0.0021.55.00.01
DMP/25% BNoneDPA<0.001--<0.001
DMP/25% BEt3N (0.001 M)DPA0.0021.55.00.01
DMPNoneBPEA<0.001--<0.001
DMPEt3N (0.001 M)BPEA0.0041.55.00.01
DMPBu4NCl (0.001 M)BPEA0.0051.03.50.01
Data sourced from a technical report on chemiluminescent materials. dtic.mil
DMP: Dimethyl Phthalate (B1215562), DPA: 9,10-Diphenylanthracene (B110198), BPEA: 9,10-Bis(phenylethynyl)anthracene, Et3N: Triethylamine (B128534), Bu4NCl: Tetrabutylammonium (B224687) Chloride, A: Aroclor 1242, B: Benzene.

The data clearly indicates that in a pure dimethyl phthalate (DMP) solvent without any additives, the chemiluminescence of this compound is extremely weak, with a quantum yield of less than 0.001%. dtic.mil However, the introduction of additives such as triethylamine (Et3N) or tetrabutylammonium chloride (Bu4NCl) leads to a significant enhancement in the quantum yield, increasing it to 0.01%. dtic.mil This suggests that these additives likely act as catalysts or modify the reaction pathway to favor the light-producing steps.

These findings underscore the intricate relationship between the solvent, additives, and the structure of the oxalate ester in determining the efficiency of peroxyoxalate chemiluminescence. The solvent not only provides a medium for the reaction but also actively participates in the kinetics, influencing the rates of formation and decomposition of the key high-energy intermediates responsible for exciting the fluorescer.

Advanced Spectroscopic and Structural Characterization of Bis 2,4,5 Trichlorophenyl Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For bis(2,4,5-trichlorophenyl) oxalate (B1200264), both ¹H and ¹³C NMR would provide definitive structural confirmation.

While specific experimental NMR data for bis(2,4,5-trichlorophenyl) oxalate is not widely published, the expected spectra can be predicted based on its structure. The molecule possesses a plane of symmetry through the central oxalate group. However, the two trichlorophenyl rings are equivalent, and within each ring, the carbon and hydrogen atoms are in unique chemical environments.

¹H NMR Spectroscopy: The 2,4,5-trichlorophenyl group contains two aromatic protons. Due to their different positions relative to the chlorine and oxalate ester substituents, they are expected to appear as distinct signals in the ¹H NMR spectrum. These would likely present as singlets or narrow doublets, depending on the coupling constants, in the aromatic region of the spectrum (typically 6.5-8.0 ppm). For comparison, the precursor 2,4,5-trichlorophenol (B144370) shows two distinct proton signals. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show eight unique carbon signals: six for the aromatic carbons of the trichlorophenyl ring and two for the oxalate carbons. The symmetry of the molecule means that the signals from the two trichlorophenyl rings are equivalent. The oxalate carbonyl carbons would appear significantly downfield, characteristic of ester carbonyl groups. The six aromatic carbons would have distinct chemical shifts due to the varied electronic environments created by the chlorine and ester group substituents. For the related isomer, bis(2,4,6-trichlorophenyl) oxalate (TCPO), distinct signals for the aromatic and oxalate carbons are observed. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusType of Carbon/ProtonPredicted Chemical Shift (ppm) RangeNotes
¹³COxalate (C=O)155-165Expected downfield shift due to the electronegative oxygen atoms. In the related TCPO, these appear in this region. chemicalbook.com
¹³CAromatic (C-O)140-150The carbon atom directly bonded to the ester oxygen.
¹³CAromatic (C-Cl)125-140Chemical shifts are influenced by the deshielding effect of chlorine atoms.
¹³CAromatic (C-H)115-130The specific shifts would depend on the position relative to the substituents.
¹HAromatic (H)7.0-8.0Two distinct signals are expected for the two non-equivalent protons on each ring. The spectrum for 2,4,5-trichlorophenol shows signals around 7.4 and 7.7 ppm. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to the ester and aromatic functionalities.

The most prominent features in the IR spectrum are the strong stretching vibrations of the carbonyl (C=O) groups of the oxalate ester. These typically appear in the region of 1750-1800 cm⁻¹. The exact position can be influenced by the electron-withdrawing nature of the trichlorophenyl groups. In spectra of the analogous compound bis(2,4,6-trichlorophenyl) oxalate (TCPO), a very strong C=O stretching band is observed around 1781 cm⁻¹. sigmaaldrich.com Other significant absorptions include the C-O stretching vibrations of the ester linkage, which are expected in the 1100-1300 cm⁻¹ range. sigmaaldrich.com

Vibrations associated with the aromatic rings also provide key information. These include C=C stretching vibrations within the ring (typically 1400-1600 cm⁻¹) and C-H stretching vibrations (around 3000-3100 cm⁻¹). The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) RangeVibration TypeFunctional GroupIntensityNotes
3100-3000C-H StretchAromatic RingWeakCharacteristic of sp² C-H bonds.
1800-1750C=O Stretch (Asymmetric)Oxalate EsterVery StrongThis is often the most intense band in the spectrum. TCPO shows a peak at ~1781 cm⁻¹. sigmaaldrich.com
1600-1450C=C StretchAromatic RingMediumMultiple bands are expected in this region, confirming the presence of the phenyl rings.
1300-1100C-O StretchEsterStrongCorresponds to the stretching of the ester C-O bonds. TCPO shows significant peaks around 1194 cm⁻¹. sigmaaldrich.com
Below 1000C-Cl Stretch / C-H BendingC-Cl / Aromatic RingMedium-StrongThis fingerprint region contains complex vibrations, including out-of-plane bends and C-Cl stretches.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light and provides complementary information. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This makes Raman spectroscopy particularly useful for analyzing symmetric, non-polar bonds.

For this compound, the symmetric stretching vibration of the oxalate C-C bond, which is typically weak or absent in the IR spectrum, should be observable in the Raman spectrum. The symmetric C=O stretching vibration would also be Raman active. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, often give rise to strong Raman signals. For the related TCPO, a Raman spectrum is available, which would show similarities to that expected for its 2,4,5-isomer. spectrabase.com The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, allowing for unambiguous identification.

UV-Visible Spectroscopy for Electronic Transitions and Fluorophore Interactions

UV-Visible spectroscopy measures the electronic transitions within a molecule. While the trichlorophenyl groups in this compound contain π-systems and will absorb in the UV region, the compound's primary significance in this context is its role in peroxyoxalate chemiluminescence (PO-CL). nih.gov

In the PO-CL reaction, this compound reacts with hydrogen peroxide to form a high-energy intermediate, postulated to be 1,2-dioxetanedione. chemicalbook.com This intermediate is not directly observed but is responsible for exciting a fluorescent molecule (fluorophore or activator). The efficiency of light production is dependent on the interaction between this intermediate and the fluorophore.

UV-Vis spectroscopy is crucial for studying this process. It is used to characterize the absorption properties of the fluorophore and to monitor the kinetics of the chemiluminescent reaction. nih.gov The electronic properties of the fluorophore, specifically its oxidation potential and singlet excitation energy, have a direct relationship with the intensity of the emitted light. chemicalbook.com The oxalate ester itself is not the emitter; it is the chemical precursor that provides the energy to generate the excited state of the fluorophore, which then emits light upon relaxation.

Crystallographic Studies of Aryl Oxalate Esters

Crystallographic studies of various oxalate esters have been conducted to understand their packing and intermolecular interactions. wikipedia.org These studies reveal that the oxalate group can adopt different conformations. For instance, in some structures, the two ester groups are coplanar, while in others, they are twisted relative to each other around the central C-C bond. The conformation is often influenced by steric hindrance from the substituent groups and by intermolecular forces, such as C-H···O hydrogen bonds, within the crystal lattice. wikipedia.org

In the case of this compound, the bulky, electron-withdrawing trichlorophenyl groups would significantly influence the molecular conformation and the crystal packing. Steric interactions between the ortho-chlorine atoms and the oxalate group could lead to a non-planar arrangement between the phenyl rings and the oxalate plane. Analysis of related structures, such as ethyl (5β-cholan-24-oic acid ethyl ester)-3α-yl oxalate, demonstrates how the oxalate moiety integrates into complex molecular frameworks. Determining the precise crystal structure of this compound would provide invaluable data on its solid-state conformation and intermolecular interactions, further illuminating its chemical properties.

Advanced Research Applications in Analytical Methodologies

Development of Chemiluminescence Detection Systems for High-Performance Liquid Chromatography (HPLC)

The peroxyoxalate chemiluminescence reaction, often utilizing TCPO, has been successfully integrated as a post-column detection method in High-Performance Liquid Chromatography (HPLC). rsc.orgtcichemicals.com This combination offers significantly enhanced sensitivity compared to conventional fluorescence detection. tcichemicals.comtcichemicals.com

In a typical HPLC-CL setup, the eluent from the chromatography column, containing the separated analytes, is mixed with a reagent solution containing bis(2,4,6-trichlorophenyl) oxalate (B1200264) and hydrogen peroxide. rsc.org If the analyte is a fluorescent compound or has been derivatized with a fluorescent tag, the peroxyoxalate reaction will generate a high-energy intermediate that excites the analyte, leading to the emission of light. tcichemicals.com The intensity of this emitted light is then measured by a photomultiplier tube, providing a highly sensitive signal that is proportional to the analyte concentration.

This technique has proven particularly effective for the quantification of fluorescently-labeled compounds, such as dansyl amino acids. Reports have shown that HPLC with peroxyoxalate chemiluminescence detection can achieve detection limits in the femtomole (fmol) range, representing a 50-fold or greater increase in sensitivity over traditional fluorescence methods. tcichemicals.comtcichemicals.com

The stability of the chemiluminescent reagent, TCPO, in the HPLC system is a critical factor for reliable and reproducible results. Studies have investigated the effects of various parameters on TCPO stability, including the choice of organic solvent, the material of the reagent reservoir, temperature, water content, and the concentration of hydrogen peroxide. rsc.org It was found that TCPO is most stable when dissolved in acetonitrile (B52724) and stored in a polyethylene (B3416737) or high-quality borosilicate glass container. rsc.org Lowering the temperature, water content, and hydrogen peroxide concentration also contributes to increased stability of the reagent solution. rsc.org

Table 1: Factors Affecting the Stability of TCPO in HPLC-CL Systems

FactorOptimal Condition for StabilityReference
Organic Solvent Acetonitrile rsc.org
Reservoir Material Polyethylene or Borosilicate Glass rsc.org
Temperature Lowered rsc.org
Water Content Minimized rsc.org
Hydrogen Peroxide Concentration Lowered rsc.org

Flow Injection Analysis (FIA) with Chemiluminescence Detection

Flow Injection Analysis (FIA) is another analytical technique that has greatly benefited from the high sensitivity of peroxyoxalate chemiluminescence. researchgate.net FIA is a highly automated and rapid method for sample analysis, and its coupling with CL detection provides a powerful tool for the determination of a variety of substances. researchgate.net

In an FIA-CL system, a small, precisely measured volume of a sample is injected into a continuously flowing carrier stream. This carrier stream then merges with a reagent stream containing bis(2,4,6-trichlorophenyl) oxalate and hydrogen peroxide. The resulting chemiluminescence is detected as the sample zone passes through a flow-through detector. The simplicity, low cost of instrumentation, and high sample throughput make FIA-CL an attractive analytical method. researchgate.net

This technique has been successfully applied to the assay of dansyl amino acids, with detection limits as low as 5 fmol for dansyl alanine. tcichemicals.com The combination of FIA with the high quantum yield of the peroxyoxalate system allows for the rapid and sensitive quantification of analytes in various matrices.

Chemiluminescent Probes for Specific Analyte Detection

The versatility of the peroxyoxalate chemiluminescence system extends to its use in developing probes for the specific detection of various analytes, including hydrogen peroxide (H2O2), fluorescent compounds, specific biomolecules, and for gas sensing. sigmaaldrich.comsigmaaldrich.com

The fundamental principle involves the reaction of bis(2,4,5-trichlorophenyl) oxalate or its analogues with hydrogen peroxide to generate a high-energy intermediate. researchgate.nettcichemicals.com This intermediate can then transfer its energy to a suitable acceptor molecule (a fluorophore), which subsequently emits light. researchgate.nettcichemicals.com The intensity of the emitted light can be correlated to the concentration of the analyte of interest.

This system has been used for the determination of H2O2 with a fluorophore. sigmaaldrich.comsigmaaldrich.com It is also widely employed for the detection and quantification of fluorescent compounds. calpaclab.comtcichemicals.comsigmaaldrich.comsigmaaldrich.comvwr.com Furthermore, by coupling the reaction to enzymatic processes that produce hydrogen peroxide, it is possible to indirectly measure the concentration of specific biomolecules.

Principles of Energy Transfer-Based Detection

The mechanism underlying peroxyoxalate chemiluminescence is a form of indirect chemiluminescence, often referred to as sensitized or energy transfer chemiluminescence. researchgate.net The process begins with the reaction of this compound with hydrogen peroxide, which is believed to form a highly reactive and unstable intermediate, 1,2-dioxetanedione. researchgate.netresearchgate.net

This high-energy intermediate does not luminesce itself but instead transfers its energy to a suitable fluorescent molecule, known as a fluorophore or sensitizer, that is present in the reaction mixture. researchgate.nettcichemicals.com This energy transfer excites the fluorophore from its ground state to an electronically excited state. The excited fluorophore then relaxes back to its ground state by emitting a photon of light. tcichemicals.com The wavelength of the emitted light is characteristic of the fluorophore used.

Activation: The oxalate ester reacts with hydrogen peroxide to form a high-energy intermediate (e.g., 1,2-dioxetanedione). tcichemicals.com

Energy Transfer: The intermediate transfers its energy to a fluorophore molecule, promoting it to an excited state. tcichemicals.com

Emission: The excited fluorophore returns to its ground state, emitting light in the process. tcichemicals.com

Sensitivity and Selectivity Enhancement Strategies

Several strategies have been developed to enhance the sensitivity and selectivity of analytical methods based on peroxyoxalate chemiluminescence.

Sensitivity Enhancement:

Choice of Fluorophore: The selection of a fluorophore with a high fluorescence quantum yield is crucial for maximizing the light output of the reaction. Various fluorescent compounds have been investigated for this purpose, including polycyclic aromatic hydrocarbons and novel synthesized dyes like furandicarboxylate derivatives. umz.ac.irresearchgate.net

Catalysts: The addition of a catalyst, such as sodium salicylate (B1505791) or imidazole (B134444), can significantly increase the rate of the chemiluminescence reaction, leading to a brighter light emission. researchgate.net However, at higher concentrations, some catalysts can have a quenching effect. researchgate.net

Nanoparticle Enhancement: The use of nanoparticles, such as gold nanoparticles or supported TiO2 nanoparticles, has been shown to enhance the chemiluminescence signal. researchgate.netnih.gov For instance, gold nanoparticles can act as the emitting species after energy transfer from the dioxetanedione intermediate. nih.gov

Selectivity Enhancement:

Chromatographic Separation: Coupling chemiluminescence detection with powerful separation techniques like HPLC ensures that the analyte of interest is isolated from other potentially interfering compounds in the sample matrix before detection. rsc.org

Enzymatic Reactions: The use of specific enzymes that produce hydrogen peroxide as a byproduct can impart high selectivity to the assay. For example, glucose oxidase can be used for the specific determination of glucose. tcichemicals.com

Immunoassays: The high sensitivity of peroxyoxalate chemiluminescence has been exploited in chemiluminescence immunoassays, where the CL reaction is linked to an antibody-antigen binding event, providing excellent selectivity for the target analyte.

Table 2: Research Findings on Sensitivity and Selectivity Enhancement

Enhancement StrategyKey FindingReference
Fluorophore Selection Furandicarboxylate derivatives can act as efficient blue fluorescent emitters. umz.ac.ir
Catalysis Sodium salicylate can enhance light emission, but high concentrations may cause quenching. researchgate.net
Nanoparticle Integration Gold nanoparticles can act as the light-emitting species in the peroxyoxalate system. nih.gov
Enzymatic Coupling Glucose oxidase can be used for the selective determination of glucose. tcichemicals.com

Integration of Chemiluminescence with Other Analytical Techniques

The high sensitivity of detection methods based on this compound has led to their integration with a variety of other analytical techniques beyond HPLC and FIA. The goal of such integration is to combine the separation power or specificity of one technique with the sensitive detection capabilities of peroxyoxalate chemiluminescence.

One notable example is the use of peroxyoxalate chemiluminescence for the detection of fluorescent compounds separated by thin-layer chromatography (TLC) . tcichemicals.com After chromatographic development, the TLC plate can be sprayed with a solution containing the oxalate ester and hydrogen peroxide, allowing for the visualization and quantification of the separated fluorescent analytes.

Furthermore, the principles of peroxyoxalate chemiluminescence have been applied in the development of biosensors and immunoassays . In these applications, the generation of a chemiluminescent signal is linked to a specific biological recognition event, such as an enzyme-substrate reaction or an antibody-antigen interaction. For instance, chemiluminescence enzyme immunoassays have been developed for the determination of thyroxin, utilizing glucose oxidase and a bis(2,4,6-trichlorophenyl)oxalate-fluorescent dye system. sigmaaldrich.com

The adaptability of the peroxyoxalate system also extends to its use in micellar and other organized media , which can be used to enhance the chemiluminescence signal and to solubilize hydrophobic analytes. The ongoing research in this area continues to expand the analytical utility of this compound and its derivatives.

Materials Science and Composite Development

Incorporation of Bis(2,4,5-trichlorophenyl) Oxalate (B1200264) into Polymer Composites

The creation of a light-emitting polymer composite requires the homogeneous integration of several key components into a polymer matrix. The fundamental system is based on the peroxyoxalate reaction, where the oxalate ester, in this case, Bis(2,4,5-trichlorophenyl) oxalate, reacts with an oxidizer, typically hydrogen peroxide, in the presence of a fluorescer (dye) and a catalyst.

The process of incorporating this compound into a polymer composite generally involves mixing the oxalate ester, a suitable fluorescent dye, and a catalyst into a polymer or pre-polymer solution. This mixture is then combined with an activator component, which contains the peroxide, often stabilized in a separate phase or encapsulated to prevent premature reaction.

Research into similar oxalate ester composites provides a model for this process. iaea.org Studies on compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4,5-trichloro-6-carbobutoxyphenyl) oxalate (TCCBPO) have focused on optimizing the concentrations of the oxalate, peroxide, fluorescer, and catalyst within polymer additives to create functional chemiluminescent materials. iaea.org The polymer matrix serves not only as a structural host but also influences the reaction environment, affecting the rate and efficiency of light emission. The choice of polymer and other additives is critical to ensure compatibility with all reactive components and to minimize quenching effects, where the polymer matrix itself interferes with the light-generation reactions. iaea.org

A typical formulation for a chemiluminescent polymer composite would include the components listed in the table below.

ComponentFunctionExample Materials
Oxalate Ester Fuel; reacts with peroxide to create a high-energy intermediate.This compound
Oxidizer Activator; reacts with the oxalate ester.Hydrogen Peroxide
Fluorescer Dye; accepts energy from the intermediate and emits it as light.9,10-Bis(phenylethynyl)anthracene, Rubrene
Catalyst Accelerates the reaction rate to produce brighter light.Sodium Salicylate (B1505791), Imidazole (B134444)
Polymer Matrix Host material; provides structure and stability.Poly(methyl methacrylate), Polyvinyl Chloride
Solvent/Plasticizer Solubilizes components and mediates the reaction.Diethyl Phthalate (B1215562)

Stability and Performance Evaluation of Chemiluminescent Materials

The performance and stability of a chemiluminescent material are crucial for its practical application. Evaluation involves measuring key parameters like light intensity, quantum yield, and emission duration.

This compound was synthesized and evaluated for its chemiluminescent properties as part of a program to optimize peroxyoxalate systems. dtic.mil Initial qualitative assessments indicated that this 2,4,5-isomer produced a reasonable chemiluminescence efficiency. dtic.mil However, subsequent quantitative analysis revealed that under the specific conditions tested, it demonstrated inferior efficiency compared to its more common counterpart, bis(2,4,6-trichlorophenyl) oxalate (TCPO). dtic.mil

The stability of the components, particularly the oxalate ester and the peroxide, is critical for the shelf-life and reliability of the composite material. Studies on the stability of peroxyoxalate systems highlight several influencing factors:

Temperature: Lowering the temperature generally increases the stability of the oxalate ester in solution. dtic.milrsc.org

Solvent: The choice of solvent is critical. For instance, TCPO was found to be most stable when dissolved in acetonitrile (B52724). rsc.org

Water Content: The presence of water can degrade the oxalate ester, and minimizing water content enhances stability. rsc.org

Hydrogen Peroxide Concentration: The stability of the oxalate ester decreases as the concentration of hydrogen peroxide in the reagent solution increases. rsc.org

Storage Vessel: The material of the storage container can affect stability, with polyethylene (B3416737) or high-quality borosilicate glass being preferable for storing reagent solutions. rsc.org

Performance evaluation of the final composite involves monitoring the light output over time. This generates an intensity-time profile from which key kinetic parameters can be derived, such as the maximum intensity, the time to reach maximum intensity, and the total light yield. researchgate.net Long-term stability assessments have been conducted on similar chemiluminescent composites, with some formulations showing satisfactory performance even after 360 days. iaea.org

Optimization of Composite Formulations for Sustained Light Emission

Optimizing the composite formulation is essential to control the characteristics of the light emission, such as its brightness and duration. This optimization process involves adjusting the concentrations and types of the core components. dtic.mil The goal is to maximize light output for a desired period, which can range from a high-intensity flash to a sustained, lower-intensity glow. iaea.org

The key variables for optimization include:

Oxalate and Fluorescer Structure: The chemical structure of the oxalate ester and the fluorescer are primary determinants of chemiluminescence efficiency. dtic.mil While this compound was found to be less efficient than the 2,4,6-isomer, modifications to the system could potentially improve its performance. dtic.mil

Component Concentrations: The relative concentrations of the oxalate ester, hydrogen peroxide, fluorescer, and catalyst directly impact the reaction kinetics. iaea.orgdtic.mil For example, increasing the catalyst concentration can increase the rate of reaction and thus the brightness, but may shorten the emission lifetime. Conversely, at catalyst concentrations above a certain threshold, a decrease in light intensity can occur due to quenching effects. researchgate.net

Additives and Polymer Matrix: The choice of polymer and the inclusion of additives can be optimized. For instance, the use of polyvinylpyrrolidone (B124986) was investigated in some systems to modify the chemiluminescence efficiency. dtic.mil The polymer matrix itself can be chosen to create either a short-term, high-intensity emission or a long-term, medium-intensity glow. iaea.org

The table below outlines the general effects of varying component concentrations on light emission, based on principles from peroxyoxalate chemistry.

Component VariedEffect on Light EmissionResearch Finding
Oxalate Concentration Directly influences total light capacity.The overall light yield is dependent on the initial amount of the oxalate ester. dtic.mil
Hydrogen Peroxide Conc. Affects reaction rate and intensity.Increasing concentration can increase the reaction rate, but excessive amounts may have a quenching effect or decrease the signal. dtic.milresearchgate.net
Fluorescer Concentration Determines the color and efficiency of light output.Intensity increases with fluorescer concentration up to a point, after which self-quenching can occur. dtic.mil
Catalyst Concentration Controls the rate of the reaction (brightness vs. duration).Higher concentrations generally lead to faster, brighter emission, but can also cause quenching above an optimal level. researchgate.net

By systematically adjusting these parameters, a composite formulation using this compound can be tailored to meet the specific requirements of an application, balancing factors like brightness, duration, and material stability.

Future Research Directions

Exploration of Novel Halogen-Free Oxalate (B1200264) Diesters for Enhanced Environmental Profile

A primary focus of future research is the development of environmentally benign alternatives to halogenated oxalate esters like bis(2,4,5-trichlorophenyl) oxalate (TCPO). wikipedia.org The concern stems from the potential formation of toxic chlorinated byproducts. The research is therefore centered on designing and synthesizing novel oxalate diesters that are free of halogens.

The main objective is to replace the chlorinated phenol (B47542) leaving groups with more environmentally friendly substitutes. This exploration into non-halogenated phenolic and alcoholic groups aims to improve the biodegradability and reduce the toxicity of the resulting compounds. The key challenge lies in achieving high chemiluminescence quantum yields and efficiencies comparable to or exceeding those of their halogenated counterparts. This requires a meticulous balancing of the electronic and steric properties of the new molecules to facilitate efficient energy conversion from chemical reaction to light emission.

Development of Advanced Catalytic Systems for Improved Chemiluminescence Efficiency

The efficiency of the light-producing reaction in peroxyoxalate systems is heavily influenced by the catalyst employed. researchgate.netacs.org Consequently, a significant research effort is dedicated to discovering and developing more effective and robust catalytic systems. researchgate.netacs.org This includes the investigation of novel catalysts such as metal-based nanocatalysts, enzymes, and other advanced materials that can enhance the chemiluminescent signal. researchgate.netnih.gov

The goal is to design catalysts that can more effectively lower the reaction's activation energy, leading to greater light output with smaller amounts of reactants. acs.org Researchers are also focused on developing catalysts with improved stability and reusability, which is essential for creating long-lasting and economical analytical tools. researchgate.net One promising approach involves the encapsulation of catalysts within protective materials like nanomaterials to enhance their stability and quantum yield. rsc.org

Mechanistic Refinements through Advanced Spectroscopic and Ultrafast Techniques

A more profound understanding of the peroxyoxalate chemiluminescence reaction mechanism is essential for the rational design of new and improved systems. nih.gov Although the fundamental mechanism is generally understood, many of the finer details are still under investigation. nih.gov To this end, advanced spectroscopic methods are being utilized to probe the reaction pathways in real time.

For instance, femtosecond transient absorption spectroscopy and other ultrafast techniques allow for the detection and characterization of extremely short-lived reaction intermediates. acs.org This provides invaluable data on the kinetics of the individual reaction steps. By combining these experimental findings with sophisticated computational models, researchers are working to build a more complete and refined model of the energy transfer processes that control the efficiency of chemiluminescence. acs.org

Expanding the Scope of Analytical Applications and Sensor Development

Due to their high sensitivity, this compound and similar compounds have long been valuable in analytical chemistry. capes.gov.brresearchgate.netresearchgate.net Future research is aimed at broadening their use for a more extensive range of analytes and developing more advanced sensor technologies. researchgate.net A key area of focus is the creation of selective and sensitive methods for detecting biomarkers, environmental pollutants, and other molecules of interest. researchgate.net

This involves integrating the peroxyoxalate chemiluminescence reaction with specific recognition elements like antibodies or aptamers to create highly selective biosensors and chemosensors. researchgate.net The development of microfluidic "lab-on-a-chip" devices that incorporate this detection method is another active research area, offering benefits such as reduced sample volume, faster analysis, and the potential for high-throughput screening. rsc.org The ultimate aim is to produce portable and easy-to-use analytical devices for applications like point-of-care diagnostics and on-site environmental monitoring. rsc.org

Computational Design of Next-Generation Chemiluminescent Materials

Computational chemistry and molecular modeling have become crucial tools for designing new materials with specific, desired properties. rsc.orgacs.org In the realm of peroxyoxalate chemiluminescence, these computational methods are being used to predict the characteristics of novel oxalate diesters and to guide their synthesis. acs.orgxtalic.com Through theoretical calculations, researchers can screen extensive libraries of potential molecules and pinpoint those with the most promising features, such as high quantum yields and specific emission wavelengths. acs.org

Q & A

Basic Research Questions

What are the primary synthetic routes for Bis(2,4,6-trichlorophenyl) Oxalate (TCPO), and how can purity be optimized?

TCPO is synthesized via nucleophilic substitution between oxalyl chloride and 2,4,6-trichlorophenol under anhydrous conditions. Key steps include:

  • Reaction setup : Use equimolar ratios of oxalyl chloride and 2,4,6-trichlorophenol in a dry, inert solvent (e.g., dichloromethane) .
  • Purification : Recrystallization from ethanol or acetone yields ≥99% purity, critical for chemiluminescence efficiency .
  • Quality control : Monitor melting point (187–193°C) and HPLC retention time to confirm structural integrity .

How does TCPO function in chemiluminescent systems, and what factors influence emission intensity?

TCPO reacts with hydrogen peroxide to produce 1,2-dioxetanedione, a high-energy intermediate that excites fluorescent dyes (e.g., 9,10-diphenylanthracene). Key variables:

  • H₂O₂ concentration : Optimal molar ratios (1:1 TCPO:H₂O₂) maximize light output .
  • Solvent polarity : Non-polar solvents (e.g., ethyl acetate) enhance reaction kinetics and quantum yield .
  • Fluorophore selection : Emission wavelength depends on the dye’s excited state (e.g., 430 nm for anthracene derivatives) .

What safety protocols are critical when handling TCPO in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
  • Spill management : Neutralize residues with calcium hydroxide to precipitate non-toxic calcium oxalate .

How should TCPO be stored to ensure long-term stability?

  • Conditions : Store in airtight containers at 2–8°C to prevent hydrolysis .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and bases, which accelerate degradation .

Advanced Research Questions

What kinetic models explain the imidazole-catalyzed decomposition of TCPO?

The reaction follows pseudo-first-order kinetics, where imidazole acts as a nucleophilic catalyst. Key findings:

  • Rate equation : kobs=k2[Imidazole]k_{\text{obs}} = k_2[\text{Imidazole}], with k2=1.5×103M1s1k_2 = 1.5 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C .
  • Mechanism : Imidazole attacks the oxalate ester, forming a tetrahedral intermediate that decomposes into CO₂ and trichlorophenol .

How can chemiluminescence efficiency be enhanced in TCPO-based systems?

  • Surfactant additives : Triton X-100 micelles increase interfacial contact between TCPO and H₂O₂, boosting light output by 40% .
  • Dye encapsulation : Covalent attachment of fluorophores to silica nanoparticles reduces self-quenching and extends emission duration .

What are the mechanistic differences between TCPO and CPPO (Bis(2,4,5-trichlorophenyl) Oxalate derivatives) in chemiluminescence?

  • TCPO : Generates shorter-wavelength light (430 nm) with anthracene dyes .
  • CPPO : Longer alkoxy chains (e.g., pentyloxy) improve solubility in organic matrices, enabling brighter, sustained emission in glow sticks .
  • Stability : CPPO derivatives exhibit slower hydrolysis rates due to steric hindrance from substituents .

What analytical techniques are recommended for detecting TCPO decomposition byproducts?

  • GC-MS : Identifies trichlorophenol and CO₂ via retention times and fragmentation patterns .
  • FTIR : Monitors ester carbonyl peak (1740 cm⁻¹) disappearance to track reaction progress .

How does TCPO perform in enzyme-linked immunosorbent assays (ELISAs) compared to traditional substrates?

  • Sensitivity : TCPO-H₂O₂ systems detect thyroxin at 0.1 ng/mL, 10x lower than colorimetric methods .
  • Signal-to-noise ratio : Chemiluminescence eliminates background interference from colored biological samples .

What are the environmental impacts of TCPO, and how can its ecotoxicity be mitigated?

  • Ecotoxicity : TCPO is persistent in water (half-life >60 days) and bioaccumulates in aquatic organisms .
  • Remediation : Photocatalytic degradation using TiO₂ nanoparticles under UV light reduces toxicity by 90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.